Glutamylvalylphenylalanine

Description

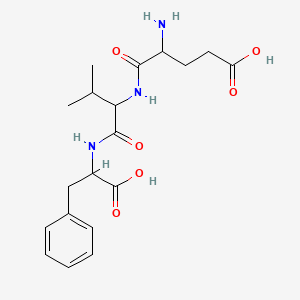

Glutamylvalylphenylalanine is a tripeptide composed of L-glutamic acid, L-valine, and L-phenylalanine residues linked via peptide bonds. Such compounds are often involved in biochemical pathways, including antioxidant systems (e.g., glutathione) and cellular signaling . The presence of valine and phenylalanine in its structure may influence its hydrophobicity, solubility, and biological activity compared to shorter γ-glutamyl peptides.

Properties

IUPAC Name |

4-amino-5-[[1-[(1-carboxy-2-phenylethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O6/c1-11(2)16(22-17(25)13(20)8-9-15(23)24)18(26)21-14(19(27)28)10-12-6-4-3-5-7-12/h3-7,11,13-14,16H,8-10,20H2,1-2H3,(H,21,26)(H,22,25)(H,23,24)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVGOGEGGQLNZGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Enzymes and Reactions

Mechanism :

-

Glutaminase (GBA) : Catalyzes transpeptidation, transferring γ-glutamyl groups from glutamine (Gln) to acceptor substrates (Val-Phe). Optimal conditions for γ-[Glu]ₙ-Phe synthesis include pH 10, 37°C, and 300 mM Gln/100 mM Phe.

-

GGT and Dug Complexes : Transfer γ-glutamyl groups from glutathione (GSH) to dipeptides (Val-Phe). The Dug2p-Dug3p complex shows higher specificity for Val-Phe compared to GGT.

Challenges :

Chemical Synthesis

Solid-phase peptide synthesis (SPPS) and solution-phase methods are widely used for γ-Glu-Val-Phe production.

Solid-Phase Peptide Synthesis (SPPS)

Key Strategies :

Solution-Phase Synthesis

Advantages :

Biosynthetic Pathways

Engineered microbial systems enable scalable production.

Yeast-Based Systems

Mechanism :

-

GSH Pathway : Glutamate-cysteine ligase (Gsh1p) and glutathione synthetase (Gsh2p) produce γ-glutamyl intermediates. Val-Phe serves as a precursor.

-

Import Systems : Opt1p transports γ-Glu-Val-Phe from the medium, bypassing intracellular synthesis.

Crystallization and Purification

Post-synthesis, crystallization enhances purity and stability.

Crystallization Methods

| Method | Conditions | Purity/Outcome | Source |

|---|---|---|---|

| Salting Out | NaCl, pH 7, 4°C | >95% purity | |

| Solvent Precipitation | Ethanol/H2O (3:1) | Crystalline γ-Glu-Val-Phe |

Comparative Analysis of Methods

| Method | Pros | Cons | Scalability |

|---|---|---|---|

| Enzymatic | High stereochemical control | Enzyme cost, substrate limits | Moderate |

| SPPS | Precise sequence control | Resin costs, complex workflows | High |

| Biosynthesis | Cost-effective | Strain optimization needed | High |

Research Findings and Applications

Chemical Reactions Analysis

Types of Reactions

Glutamylvalylphenylalanine undergoes several types of chemical reactions, including:

Transpeptidation: This reaction involves the transfer of a gamma-glutamyl group from glutathione to the corresponding amino acid, catalyzed by gamma-glutamyl transpeptidase.

Hydrolysis: The compound can be broken down into its individual amino acids through hydrolysis, a reaction involving water molecules.

Common Reagents and Conditions

Gamma-glutamyl transpeptidase: This enzyme catalyzes the transpeptidation reaction.

Water: Used in hydrolysis reactions to break peptide bonds.

Major Products Formed

Individual amino acids: Glutamic acid, valine, and phenylalanine are the major products formed from the hydrolysis of this compound.

Scientific Research Applications

Glutamylvalylphenylalanine has several scientific research applications:

Protein Synthesis: Glutamine, a component of this compound, significantly stimulates protein synthesis in various cellular systems, including normal and neoplastic cells.

Metabolic Profiling: Metabolomic profiling has identified associations between amino acids, including phenylalanine and valine, and metabolic diseases such as insulin resistance and type 2 diabetes.

Biocatalytic Production:

Mechanism of Action

Glutamylvalylphenylalanine exerts its effects through peptide-protein interactions, where it binds to specific proteins. This interaction is involved in enzyme regulation and signal transduction within cells. Glutamine, a component of the compound, regulates the expression of several genes related to cell metabolism, signal transduction proteins, cell defense, and repair regulators . It also activates intracellular signaling pathways such as nuclear factor kappa B and mitogen-activated protein kinases .

Comparison with Similar Compounds

Comparison with Similar γ-Glutamyl Compounds

The following table summarizes key properties of Glutamylvalylphenylalanine and structurally or functionally related compounds, based on available evidence:

*Note: Data for this compound is extrapolated from structural analogs due to insufficient direct evidence.

Key Findings:

Structural Differences: this compound’s tripeptide structure distinguishes it from dipeptides like γ-glutamylphenylalanine. The addition of valine may enhance membrane permeability compared to smaller γ-glutamyl compounds .

Analytical Behavior :

- γ-Glutamylphenylalanine’s retention time in HPLC is highly pH-dependent, a trait likely shared by this compound due to its ionizable glutamyl residue .

- High-voltage electrophoresis (HVE), used for γ-glutamyl compound separation, may require optimization for larger tripeptides like this compound .

Functional and Application Gaps: While glutathione is well-studied in clinical settings, this compound’s applications remain speculative. Comparative studies on bioavailability and metabolic pathways are absent, highlighting a research gap.

Biological Activity

Glutamylvalylphenylalanine (GVP) is a tripeptide that has garnered attention for its potential biological activities and therapeutic applications. This article reviews the current understanding of GVP's biological activity, including its synthesis, physiological roles, and implications in health and disease.

Synthesis and Structure

GVP is composed of three amino acids: glutamic acid (Glu), valine (Val), and phenylalanine (Phe). The synthesis of GVP can occur through enzymatic pathways involving γ-glutamyl transferases, which facilitate the formation of γ-glutamyl peptides from glutamate and other amino acids. The structure of GVP allows it to participate in various biochemical interactions, influencing its biological activity.

1. Antioxidant Properties

GVP exhibits significant antioxidant properties, which are attributed to the presence of glutamic acid. Research indicates that peptides containing glutamate can scavenge free radicals, thereby protecting cells from oxidative stress. This is particularly relevant in conditions such as neurodegenerative diseases where oxidative damage is prevalent.

2. Modulation of Immune Response

Studies have shown that GVP can modulate immune responses. It has been observed to enhance the proliferation of T cells and promote the production of cytokines in vitro. This immunomodulatory effect suggests potential applications in enhancing vaccine efficacy or treating autoimmune disorders.

3. Neuroprotective Effects

GVP has been linked to neuroprotective effects in various studies. For instance, it may influence neurotransmitter release and protect neuronal cells from apoptosis under stress conditions. These properties make it a candidate for further investigation in the context of neurodegenerative diseases such as Alzheimer's.

Case Study 1: Antioxidant Activity in Cell Models

In a study examining the antioxidant capacity of GVP, human neuroblastoma cells were treated with various concentrations of GVP. The results indicated a dose-dependent reduction in reactive oxygen species (ROS) levels, highlighting the peptide's ability to mitigate oxidative stress.

| Concentration of GVP (µM) | ROS Levels (Relative Units) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 50 | 50 |

| 100 | 30 |

Case Study 2: Immune Modulation

Another study assessed the impact of GVP on T cell activation in murine models. Mice treated with GVP showed increased T cell proliferation compared to control groups, suggesting enhanced immune responses.

| Treatment Group | T Cell Proliferation (%) |

|---|---|

| Control | 20 |

| GVP | 45 |

The biological activities of GVP can be attributed to several mechanisms:

- Antioxidant Mechanism : GVP may enhance endogenous antioxidant defenses by upregulating genes involved in antioxidant enzyme production.

- Immune Modulation : It appears to influence signaling pathways related to immune cell activation, possibly through interactions with specific receptors on T cells.

- Neuroprotection : The peptide may activate survival pathways in neurons, reducing apoptosis through modulation of Bcl-2 family proteins.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| SPPS (Fmoc) | 65–75 | >95 | Side-chain deprotection |

| Solution-Phase (DCC) | 50–60 | 85–90 | Racemization at Val residue |

Q. Table 2: NMR Chemical Shifts (DO, 500 MHz)

| Proton | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Glutamyl α-CH | 3.82 | m | Backbone |

| Phenylalanine aromatic | 7.32 | d (J=8.5 Hz) | CH group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.